molecular formula C6H16ClNO B1448080 5-Amino-2-methylpentan-1-ol hydrochloride CAS No. 1423028-19-6

5-Amino-2-methylpentan-1-ol hydrochloride

Cat. No.: B1448080
CAS No.: 1423028-19-6
M. Wt: 153.65 g/mol
InChI Key: XNMNZRRTTJJSOZ-UHFFFAOYSA-N
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Description

5-Amino-2-methylpentan-1-ol hydrochloride is a chemical compound with the molecular formula C6H15NO.HCl. It is commonly used in various scientific research applications due to its unique properties. This compound is typically available in powder form and is known for its stability under normal storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methylpentan-1-ol hydrochloride involves several steps. One common method includes the reaction of 2-methylpentan-1-ol with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistent product quality. The final product is then purified and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methylpentan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, aldehydes, primary amines, and substituted amino alcohols .

Scientific Research Applications

5-Amino-2-methylpentan-1-ol hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Amino-2-methylpentan-1-ol hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in biochemical pathways. The amino group allows it to form hydrogen bonds and interact with various biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Amino-2-methylpentan-1-ol hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its hydrochloride salt form, which enhances its stability and solubility. This makes it particularly useful in various applications where these properties are essential .

Properties

IUPAC Name

5-amino-2-methylpentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(5-8)3-2-4-7;/h6,8H,2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMNZRRTTJJSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423028-19-6
Record name 1-Pentanol, 5-amino-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423028-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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